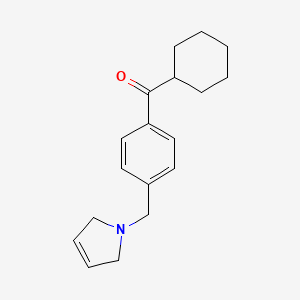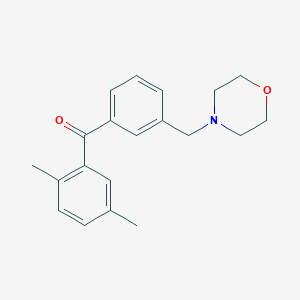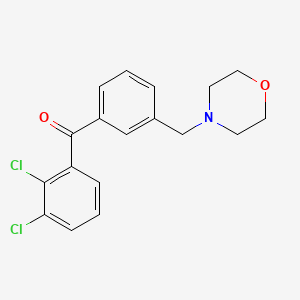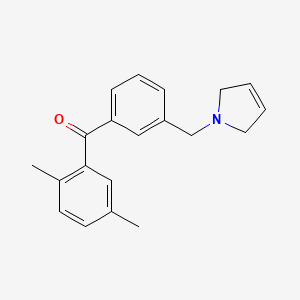
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone
Übersicht
Beschreibung
The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related pyrrole derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of a bioisostere of an aldose reductase inhibitor, which involves a pyrrole moiety. Similarly, paper outlines a one-pot synthetic procedure for a pyrrole derivative, which could potentially be adapted for the synthesis of the compound . These methods often involve the use of mild bases or catalysts and aim to improve the yield and reduce the environmental impact of the synthesis process.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is a key factor in determining their chemical reactivity and biological activity. Paper discusses the use of computational methods to analyze the structural parameters of a pyrrole derivative, which could be applied to the compound to predict its geometry and electronic properties. The use of spectroscopic techniques like UV-Vis and IR, as well as computational tools like DFT, can provide valuable insights into the molecular structure.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their unique structure. The literature suggests that these compounds can exhibit antimicrobial, antioxidant, and antifeedant properties , which could also be expected from the compound . The reactivity of the pyrrole moiety, especially in the presence of substituents, can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the solubility, melting point, and stability of the compound. The papers provided do not directly discuss the physical properties of the exact compound , but they do provide a framework for understanding how such properties might be analyzed and characterized.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Agents : A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, including compounds structurally related to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone. These derivatives demonstrated significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced the activity (Hublikar et al., 2019).
Synthesis Techniques and Molecular Structure
Microwave-Assisted Synthesis : Another research focused on the microwave-assisted synthesis of biologically active pyrazole derivatives, including structures similar to the compound . The study highlighted the efficiency of this method in terms of reaction time and environmental friendliness (Swarnkar, Ameta, & Vyas, 2014).
One-Pot Synthesis : A different approach involved an efficient one-pot synthetic procedure for pyrrole derivatives. This method, using acetophenone and trimethylacetaldehyde, was economical and yielded good results, which could be relevant for the synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone (Kaur & Kumar, 2018).
Biological Activities
Inhibitors of Fructose-1,6-bisphosphatase : Research into organofluorine inhibitors of fructose-1,6-bisphosphatase included the study of compounds like (1H-indol-1-yl)(4-(trifluoromethyl)phenyl)methanone and ethyl 3-(3,5-dimethyl-1H-pyrrol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoate. These compounds demonstrated significant inhibitory activities, comparable to AMP, the natural inhibitor of murine FBPase (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Antimicrobial and Antifungal Activity : Another study synthesized pyrazole derivatives and evaluated their antibacterial and antifungal activities. This includes derivatives structurally related to the compound , further demonstrating the potential for these compounds in microbial inhibition (Swarnkar, Ameta, & Vyas, 2014).
Molecular Structure and Chemical Analysis
Molecular Structure and DFT Study : The molecular structures of related compounds were calculated using density functional theory (DFT), compared with X-ray diffraction values. This highlights the importance of theoretical and computational methods in understanding the molecular structure and physicochemical properties of such compounds (Huang et al., 2021).
Crystal Structure Analysis : Further research into the crystal structure and DFT studies of similar compounds provided insights into the molecular structure and electronic properties. This research is essential for the development of new compounds with potential pharmaceutical applications (Huang et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results.
Zukünftige Richtungen
The future directions for this compound are not explicitly mentioned in the search results. However, given its potential as a lead compound for the development of new drugs2, future research could focus on exploring its therapeutic applications.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-8-9-16(2)19(12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMNGEIXCUOANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643486 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone | |
CAS RN |
898790-19-7 | |
| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)
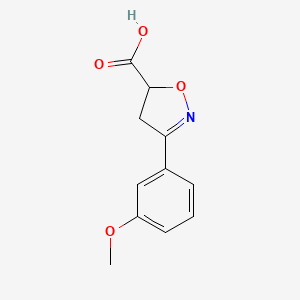
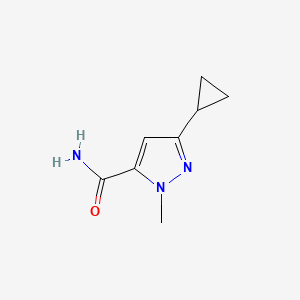
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)

